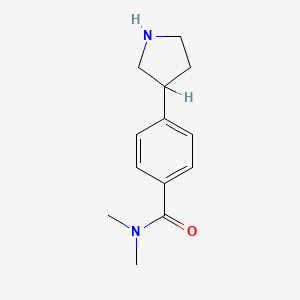

N,N-Dimethyl-4-(pyrrolidin-3-YL)benzamide

Descripción

N,N-Dimethyl-4-(pyrrolidin-3-yl)benzamide is a benzamide derivative featuring a pyrrolidine ring attached to the para position of the benzamide core. The N,N-dimethyl substitution on the amide group enhances its lipophilicity and metabolic stability, making it a candidate for pharmacological studies.

Propiedades

IUPAC Name |

N,N-dimethyl-4-pyrrolidin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-15(2)13(16)11-5-3-10(4-6-11)12-7-8-14-9-12/h3-6,12,14H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJOIJXCDPHOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(pyrrolidin-3-YL)benzamide typically involves the reaction of 4-(pyrrolidin-3-yl)benzoic acid with dimethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-4-(pyrrolidin-3-YL)benzamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and reduce the production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Análisis De Reacciones Químicas

Types of Reactions

N,N-Dimethyl-4-(pyrrolidin-3-YL)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

Substitution: The benzamide moiety can undergo electrophilic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of substituted benzamide derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Modulation of Neurotransmitter Systems

Research indicates that N,N-Dimethyl-4-(pyrrolidin-3-YL)benzamide exhibits significant activity as a modulator of serotonin and noradrenaline receptors. This suggests its potential utility in treating mood disorders such as depression and anxiety .

Neuroprotective Effects

Preliminary studies have shown that this compound may possess neuroprotective properties, which could be beneficial in conditions like neurodegenerative diseases. The ability to protect neuronal cells from damage makes it a candidate for further exploration in therapeutic applications.

Comparative Analysis with Related Compounds

To understand the uniqueness of N,N-Dimethyl-4-(pyrrolidin-3-YL)benzamide, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N,N-Dimethyl-4-(pyrrolidin-3-YL)benzamide | Dimethyl substitution on nitrogen | Potentially similar activity |

| N-Ethyl-N-methyl-3-(pyrrolidin-3-YL)benzamide | Ethyl and methyl groups on nitrogen | Varying receptor affinity |

| 3-Fluoro-N-(pyrrolidin-3-YL)benzamide | Fluorine substitution on the benzene ring | Altered pharmacokinetics |

| 2,3-Dichloro-N-pyrrolidin-3-YL-benzamide | Dichloro substitution enhancing lipophilicity | Increased potency against certain targets |

This table highlights how N,N-Dimethyl-4-(pyrrolidin-3-YL)benzamide stands out due to its specific structural components that optimize interactions with neurotransmitter receptors.

Case Study: Neurotransmitter Receptor Interaction

A study conducted on the binding affinities of N,N-Dimethyl-4-(pyrrolidin-3-YL)benzamide demonstrated its effective interaction with serotonin receptors (5-HT) and noradrenaline transporters. These interactions were linked to increases in neurotransmitter levels, suggesting potential applications in treating mood disorders .

Research Findings: In Vivo Studies

In vivo experiments using rat models indicated that derivatives of this compound significantly increased noradrenaline levels, confirming its central nervous system penetration and potential efficacy as a noradrenaline reuptake inhibitor .

Mecanismo De Acción

The mechanism of action of N,N-Dimethyl-4-(pyrrolidin-3-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues with Pyrrolidine/Piperazine Substitutions

N-Propyl-4-[(3S)-3-pyrrolidinyloxy]benzamide ()

- Structure : Features a pyrrolidine ring linked via an oxygen atom to the benzamide core. The N-propyl group replaces N,N-dimethyl.

- Key Differences : The oxygen linker reduces rigidity compared to the direct C–N bond in the target compound. This may alter binding affinity to receptors like glutamate receptors .

- Synthesis : Utilizes palladium-catalyzed coupling reactions, similar to methods for other benzamide derivatives .

N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide ()

- Structure : Incorporates a pyridine ring with trifluoromethyl and piperazine substituents.

- Key Differences : The trifluoromethyl group enhances electron-withdrawing effects, while the piperazine ring introduces basicity and solubility. Molecular weight (392.42 g/mol) is higher than the target compound due to the pyridine-piperazine moiety .

(R)-4-((Diethylamino)methyl)-N-(2-methoxyphenethyl)-N-(pyrrolidin-3-yl)benzamide ()

- Structure: Combines a pyrrolidine ring with diethylamino and methoxyphenethyl groups.

- Key Differences: The diethylamino methyl group increases steric bulk and basicity, likely enhancing interactions with G-protein-coupled receptors. The methoxyphenethyl chain may improve blood-brain barrier penetration .

Functional Analogues with Pharmacological Data

N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB) ()

- Structure : Contains a hydroxamic acid group, enabling histone deacetylase (HDAC) inhibition.

- Pharmacological Activity: Demonstrates IC₅₀ values of 100–200 μM against HepG2 and A549 cancer cells, with lower toxicity (LD₅₀ = 1.29 g/kg) compared to SAHA (vorinostat) .

- Comparison : The absence of a hydroxamic acid group in the target compound limits HDAC inhibition but may reduce off-target toxicity.

N,N-Dimethyl-4-(trifluoromethyl)benzamide ()

Physicochemical Properties

Pharmacological and Toxicological Insights

- Toxicity : N,N-Dimethyl groups generally reduce acute toxicity compared to secondary amines (e.g., LD₅₀ of HPAPB: 1.29 g/kg vs. SAHA: 0.77 g/kg) .

Actividad Biológica

N,N-Dimethyl-4-(pyrrolidin-3-YL)benzamide is a compound of significant interest in biological research due to its potential therapeutic applications and unique chemical structure. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N,N-Dimethyl-4-(pyrrolidin-3-YL)benzamide features a pyrrolidine ring attached to a benzamide moiety, which contributes to its biological activity. The molecular formula is with a molar mass of approximately 218.30 g/mol. The presence of the dimethyl group on the nitrogen atom enhances its lipophilicity, potentially influencing its interaction with biological targets .

The biological activity of N,N-Dimethyl-4-(pyrrolidin-3-YL)benzamide is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, influencing various biochemical pathways. Notably, it has been investigated for its role as a noradrenaline reuptake inhibitor (NRI) , which could have implications in treating mood disorders .

1. Noradrenaline Reuptake Inhibition

Research indicates that derivatives of N,N-Dimethyl-4-(pyrrolidin-3-YL)benzamide exhibit significant NRI activity. For instance, benzamide derivatives have shown the ability to increase noradrenaline levels in vivo by up to 350%, confirming their potential as central nervous system (CNS) agents .

2. Serotonin Modulation

The compound has also been reported to modulate serotonin receptors, suggesting possible applications in treating depression and anxiety disorders. Its interaction with serotonin receptors indicates a dual-action mechanism that could enhance its therapeutic efficacy .

3. Neuroprotective Effects

Preliminary studies suggest that N,N-Dimethyl-4-(pyrrolidin-3-YL)benzamide may exhibit neuroprotective properties, further supporting its relevance in neurological research. This aspect is critical for developing treatments for neurodegenerative diseases .

Research Findings and Case Studies

Several studies have evaluated the biological activity of N,N-Dimethyl-4-(pyrrolidin-3-YL)benzamide and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.